molecular formula C20H26N2O3 B11378088 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide

Cat. No.: B11378088
M. Wt: 342.4 g/mol
InChI Key: OCKQMTWWFWAOAJ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide is a synthetic organic compound that features a furan ring, a pyrrolidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(furan-2-yl)ethylamine and 4-propoxybenzoic acid. These intermediates are then coupled using amide bond formation techniques, often employing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide can be compared with similar compounds such as:

    Ethyl 3-(furan-2-yl)propionate: Another furan-containing compound with different functional groups and applications.

    Fluorine-containing benzamides: Compounds with similar benzamide moieties but different substituents, leading to varied chemical and biological properties.

    Disilane-bridged architectures: Organosilicon compounds with unique electronic properties compared to carbon-based analogs.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide

InChI

InChI=1S/C20H26N2O3/c1-2-13-24-17-9-7-16(8-10-17)20(23)21-15-18(19-6-5-14-25-19)22-11-3-4-12-22/h5-10,14,18H,2-4,11-13,15H2,1H3,(H,21,23)

InChI Key

OCKQMTWWFWAOAJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

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